(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7O2/c1-2-34-16-8-6-15(7-9-16)32-22-20(28-29-32)21(26-14-27-22)30-10-12-31(13-11-30)23(33)19-17(24)4-3-5-18(19)25/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWPMWLMUEAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with a molecular formula of and a molecular weight of approximately 481.92 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, including its cytotoxicity, anti-inflammatory effects, and mechanisms of action.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it was tested against MCF-7 breast cancer cells, where it exhibited significant cytotoxicity with an IC50 value indicating effective cell growth inhibition. The compound's mechanism appears to involve apoptosis induction and disruption of microtubule dynamics.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.1 | Apoptosis induction |
| A549 | >64.5 | Microtubule disruption |
Anti-inflammatory Properties
In addition to its cytotoxic effects, the compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several pathogenic bacteria. It exhibited significant efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Apoptosis Induction
The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors such as P53 and Bax were noted in treated cells, while anti-apoptotic factors like Bcl-2 were downregulated.
Microtubule Disruption
The ability to disrupt microtubule formation is a critical mechanism for many anticancer agents. The compound interferes with tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Study 1: Cytotoxicity in MCF-7 Cells
A study published in PMC reported that the compound showed an IC50 value of 9.1 µg/mL against MCF-7 cells. This study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells compared to normal cells.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 481.92 g/mol. The structure includes a triazolo-pyrimidine moiety, which is known for its pharmacological relevance.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those related to the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung carcinoma cells . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may possess neuroprotective properties. They are believed to interact with neurotransmitter systems and exhibit effects that could be beneficial in neurodegenerative diseases .
Synthetic Pathways
The synthesis of (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving azides and alkynes or via condensation reactions.
- Piperazine Derivative Synthesis : Piperazine derivatives can be synthesized through nucleophilic substitutions or coupling reactions.
- Final Coupling : The final compound is formed by coupling the triazole and piperazine moieties with appropriate functional groups.
Case Study 1: Anticancer Activity Assessment
A study conducted on triazolo-pyrimidine derivatives demonstrated that certain modifications in the side chains significantly enhanced their cytotoxicity against MCF-7 cells. The compound under discussion was noted for its ability to induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria. The findings indicated that compounds similar to (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this triazolopyrimidine-piperazine hybrid compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the triazolopyrimidine core followed by coupling with the piperazine moiety. Key considerations include:
- Reagent Selection: Use palladium catalysts (e.g., Pd/C) for cross-coupling reactions to introduce the 4-ethoxyphenyl group .
- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature Control: Maintain temperatures between 60–80°C during cyclization steps to minimize side products .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuI, DMF, 70°C | 65–72 | |
| Piperazine coupling | Pd/C, DCM, rt | 58–63 |
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., distinguishing chloro/fluoro aromatic protons and piperazine CH2 groups) .
- X-ray Crystallography: Resolves stereochemical ambiguities; triazolopyrimidine rings exhibit planar geometry with bond lengths of 1.32–1.38 Å (C–N) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C25H22ClF N7O2) with <2 ppm error .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition: Test against kinases or phosphodiesterases due to triazolopyrimidine’s ATP-binding mimicry .
- Solubility Assessment: Pre-screen in PBS/DMSO mixtures (e.g., 1% DMSO) to avoid false negatives in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Piperazine Modifications: Introduce trifluoroethyl or methyl groups to improve blood-brain barrier penetration .
- Bioisosteric Replacement: Substitute the triazole ring with imidazole to assess impact on metabolic stability .
SAR Data Example Table:
| Derivative | Modification | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Parent compound | None | 120 ± 15 | 2.1 |
| 4-Nitro analog | –OCH3 → –NO2 | 45 ± 6 | 5.8 |
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement: Use orthogonal methods (e.g., thermal shift assays or SPR) to confirm direct binding .
- Address Degradation Artifacts: Implement HPLC-MS monitoring to rule out compound instability during experiments .
Q. What computational strategies support mechanistic studies of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/lipid bilayers .
- QSAR Modeling: Employ CODESSA or MOE to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How to design experiments for assessing metabolic stability and toxicity?
Methodological Answer:
Q. Key Challenges & Future Directions
- Stereochemical Complexity: The fused triazolopyrimidine-piperazine system requires chiral resolution techniques for enantiopure synthesis .
- Biological Selectivity: Off-target effects remain a hurdle; proteome-wide profiling (e.g., KinomeScan) is recommended .
- Translational Gaps: Preclinical efficacy in xenograft models must correlate with pharmacokinetic parameters (e.g., Cmax, t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
